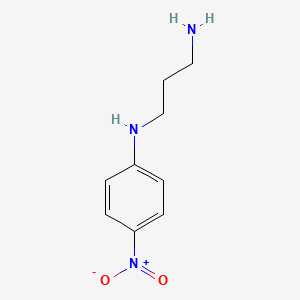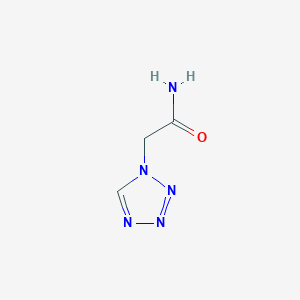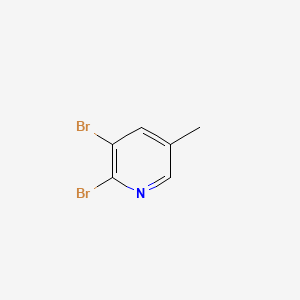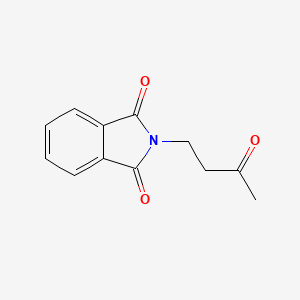
2-(2-羟基苯基)-1,3-噻唑烷-4-羧酸
描述
2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves various methods. One such method involves a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another method involves the condensation of tropone and the ylide derived from 1-(o-methoxyphenacyl)pyridinium iodide .Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid shows a coplanar molecular structure and intramolecular hydrogen bonding . The X-ray crystallographic analysis of the compound provides evidence for an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring .Chemical Reactions Analysis
The chemical reactions of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are complex and can involve various reagents and conditions. For instance, in one study, a novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid include its molecular weight of 152.15 g/mol . The compound is a member of phenols and a hydroxy monocarboxylic acid . It is functionally related to an acetic acid and a phenol .科学研究应用
Application
The compound 2-(2-hydroxyphenyl)-1H-benzimidazole has been used to develop a novel fluorescence sensor, BITQ, for analyzing boronic acid agents used in BNCT .
Method
The sensor BITQ reacts rapidly with boronic acid and emits strong fluorescence. This property allows it to analyze the distribution and concentration of boronic acid agents within living cells and in mouse blood .
Results
The study found that BITQ produced significant fluorescence in a highly quantitative and selective manner when mixed with a representative 10B-labeled boronoagent, BPA. This enabled the visualization of BPA distribution within a living cell and quantified the concentration of BPA in mouse blood to a degree comparable with that of current methods .
2. Antibacterial Activity Studies
Application
A compound with a similar structure, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, has been used as a ligand to synthesize two new Cobalt (II) complexes. These complexes were studied for their antibacterial activity .
Method
The ligand and its metal complexes were characterized using various techniques such as powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data. The antibacterial assays were carried out using the broth microdilution method .
Results
The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22. The cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .
3. Synthesis of Biologically Active C-2-Substituted Benzothiazoles
Application
The compound 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde, which has a similar structure, is used in the synthesis of biologically active C-2-substituted benzothiazoles . These benzothiazole derivatives are used in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity .
Method
The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .
Results
The benzothiazole ring is the key motif of a wide range of biologically active compounds, including antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agents .
4. Synthesis of Atenolol and 3,4-Dihydroxyphenylacetic Acid
Application
2-Hydroxyphenylacetic Acid, which has a similar structure, is an intermediate in the synthesis of atenolol and 3,4-dihydroxyphenylacetic acid .
Method
The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results
The resulting compounds, atenolol and 3,4-dihydroxyphenylacetic acid, have important pharmaceutical applications .
5. Synthesis of Biologically Active C-2-Substituted Benzothiazoles
Application
The compound 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde, which has a similar structure, is used in the synthesis of biologically active C-2-substituted benzothiazoles . These benzothiazole derivatives are used in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity .
Method
The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .
Results
The benzothiazole ring is the key motif of a wide range of biologically active compounds, including antitumor , antimicrobial , antiviral , antibacterial , antifungal , antiparasitic , antioxidant , antidiabetic , immunomodulating , and anti-inflammatory agents .
6. Synthesis of Atenolol and 3,4-Dihydroxyphenylacetic Acid
Application
2-Hydroxyphenylacetic Acid, which has a similar structure, is an intermediate in the synthesis of atenolol and 3,4-dihydroxyphenylacetic acid .
Method
The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results
The resulting compounds, atenolol and 3,4-dihydroxyphenylacetic acid, have important pharmaceutical applications .
未来方向
The future directions for the study of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could involve its potential use in boron neutron capture therapy (BNCT). A novel fluorescence sensor, BITQ, has been developed to analyze boronic acid agents used for BNCT . This study highlights the highly effective properties of BITQ as a versatile fluorescence sensor for analyzing boronic acid agents .
属性
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUAYLVDHNFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316423 | |
| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
72678-82-1 | |
| Record name | 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 303516 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72678-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)



